![molecular formula C6H9ClN2O2 B2424847 2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 2138379-11-8](/img/structure/B2424847.png)
2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride
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Overview
Description
“2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride” is a chemical compound that is part of the imidazole family . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole compounds is a topic of ongoing research . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis
The molecular structure of “2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride” is characterized by an imidazole ring, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds, including “2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride”, are known for their broad range of chemical and biological properties . They are amphoteric in nature, meaning they show both acidic and basic properties .Physical And Chemical Properties Analysis
“2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
- Peptidomimetics : Researchers have explored 2-ethyl-1H-imidazole-4-carboxylic acid derivatives as potential peptidomimetics. These compounds mimic peptide structures and can modulate biological processes .
- Antimicrobial Agents : Novel imidazole derivatives, including those containing 2-ethyl-1H-imidazole-4-carboxylic acid, have been synthesized and evaluated for antimicrobial activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .
- Lanthanide Sulfate–Carboxylates : In situ decarboxylation of 2-ethyl-1H-imidazole-4-carboxylic acid in the presence of copper(II) ions has been used to synthesize lanthanide sulfate–carboxylate complexes (e.g., [Ln(HIMC)(SO₄)(H₂O)] where Ln = Dy or Eu) . These complexes may have interesting optical or magnetic properties.
- Separation Techniques : 2-Ethyl-1H-imidazole-4-carboxylic acid has been studied for its separation behavior using high-performance liquid chromatography (HPLC) columns such as Newcrom R1 . This information is valuable for analytical chemists and researchers.
Organic Synthesis and Medicinal Chemistry
Coordination Chemistry
Chromatography Applications
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Imidazole compounds, in general, are involved in a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole compounds .
Future Directions
properties
IUPAC Name |
2-ethyl-1H-imidazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-2-5-7-3-4(8-5)6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCWPQKIZWPFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2138379-11-8 |
Source
|
Record name | 2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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